Head-to-Head Potency Comparison: L-CCG-III vs. L-CCG-IV at the Cloned Human Glutamate Transporter hGluT-1 (EAAT3)
In COS-7 cells expressing the cloned human glutamate transporter hGluT-1 (EAAT3), L-CCG-III inhibited L-glutamate uptake with an IC₅₀ of 290 nM, whereas the diastereomer L-CCG-IV required a 3.8-fold higher concentration to achieve 50% inhibition (IC₅₀ = 1.1 μM). This direct comparison within the same experimental system establishes L-CCG-III as the most potent CCG isomer at this transporter subtype [1].
| Evidence Dimension | IC₅₀ for inhibition of L-glutamate uptake at hGluT-1 (EAAT3) |
|---|---|
| Target Compound Data | L-CCG-III IC₅₀ = 290 nM |
| Comparator Or Baseline | L-CCG-IV IC₅₀ = 1.1 μM |
| Quantified Difference | 3.8-fold greater potency for L-CCG-III |
| Conditions | COS-7 cells transiently expressing cloned human glutamate transporter hGluT-1; [³H]L-glutamate uptake assay |
Why This Matters
A 3.8-fold potency difference directly impacts the working concentration range required for complete transporter inhibition in cellular assays, affecting both experimental design and compound consumption costs.
- [1] Yamashita H, Kawakami H, Goto T, et al. Inhibition by folded isomers of L-2-(carboxycyclopropyl)glycine of glutamate uptake via the human glutamate transporter hGluT-1. Eur J Pharmacol. 1995;289(2):387-390. doi:10.1016/0922-4106(95)90118-3. PMID: 7621914. View Source
